[1-(2,4-Dichlorophenyl)ethyl](ethyl)amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-ethylethanamine |
InChI |
InChI=1S/C10H13Cl2N/c1-3-13-7(2)9-5-4-8(11)6-10(9)12/h4-7,13H,3H2,1-2H3 |
InChI Key |
MNSOMGUEGGQWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Significance of Arylethylamines As Synthetic Intermediates and Chiral Building Blocks
Arylethylamines are a class of organic compounds characterized by an aryl group attached to an ethylamine (B1201723) backbone. This structural motif is a cornerstone in medicinal chemistry and organic synthesis, appearing in a vast number of pharmaceuticals and biologically active molecules. nih.gov Their prevalence is due to a combination of factors, including their ability to interact with biological targets and their utility as versatile synthetic intermediates.
As synthetic intermediates, arylethylamines provide a foundation for building more complex molecular architectures. The amine group can be readily functionalized, and the aryl ring can be modified through various substitution reactions, allowing for the systematic development of compound libraries for drug discovery. researchgate.netresearchgate.net Modern synthetic strategies, including nickel-catalyzed hydroarylation and palladium-catalyzed cross-coupling reactions, have been developed to provide efficient and modular access to these valuable scaffolds. researchgate.netresearchgate.net
The significance of arylethylamines is profoundly amplified when chirality is introduced. Chiral arylethylamines are invaluable as building blocks in asymmetric synthesis, a field dedicated to creating molecules with specific three-dimensional arrangements. mdpi.com The stereochemistry of a drug is often critical to its efficacy and safety, as different enantiomers can have vastly different biological activities. nih.gov Chiral amines are widely used as resolving agents for racemic mixtures and as chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. mdpi.com The development of stereoselective methods to synthesize chiral arylethylamines is therefore an area of intense research, with approaches ranging from metal-free organocatalysis to enzymatic processes. mdpi.com
Structural Characteristics of 1 2,4 Dichlorophenyl Ethylamine: Implications for Reactivity and Stereochemistry
While specific experimental data on 1-(2,4-Dichlorophenyl)ethylamine is scarce, a detailed analysis of its structure allows for well-founded inferences about its chemical behavior. The molecule's key features are its dichlorinated phenyl ring, the chiral center at the alpha-carbon, and the N-ethyl group.
| Property | Data |
| CAS Number | 1019355-36-2 |
| Molecular Formula | C10H13Cl2N |
| Molecular Weight | 218.12 g/mol |
Data sourced from chemical supplier catalogs. bldpharm.com
Reactivity: The reactivity of 1-(2,4-Dichlorophenyl)ethylamine is governed by the interplay of its functional groups.
Nucleophilic Amine: The secondary amine group is a nucleophilic center, capable of reacting with electrophiles. N-alkylation, acylation, and sulfonylation are common reactions for secondary amines. mdpi.com The presence of the ethyl group, compared to a primary amine, introduces slightly more steric hindrance, which could modulate its reactivity.
Aromatic Ring: The 2,4-dichlorophenyl group influences the molecule's electronic properties. The two chlorine atoms are electron-withdrawing groups, which can affect the basicity of the amine and the reactivity of the aromatic ring towards further electrophilic substitution.
Benzylic Position: The C-H bond at the alpha-carbon (the chiral center) is at a benzylic position, which can be a site for radical or oxidative reactions under certain conditions.
Stereochemistry: The compound possesses a stereocenter at the carbon atom bonded to the phenyl ring, the amine nitrogen, a methyl group, and a hydrogen atom. This means it exists as a pair of enantiomers (R and S forms).
Chiral Building Block: In its enantiomerically pure form, it could serve as a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules.
Asymmetric Synthesis: The synthesis of this compound would require methods of asymmetric synthesis or chiral resolution to obtain a single enantiomer. The development of such synthetic routes is a key challenge and opportunity in chiral chemistry. mdpi.com The separation of enantiomers is a significant focus in analytical chemistry, with techniques like chiral chromatography being paramount. chromatographyonline.comjiangnan.edu.cn
Overview of Current Research Landscape and Academic Gaps for 1 2,4 Dichlorophenyl Ethylamine
Reductive Amination Pathways for 1-(2,4-Dichlorophenyl)ethylamine
Reductive amination stands as a cornerstone for the formation of carbon-nitrogen bonds and is a highly versatile method for synthesizing primary, secondary, and tertiary amines. ias.ac.inwikipedia.org The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.orgpearson.com This can be performed in a one-pot reaction or in a stepwise manner where the imine is isolated before reduction. ias.ac.inmasterorganicchemistry.com
The demand for enantiomerically pure amines has driven the development of asymmetric reductive amination methods. These approaches utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, yielding a specific enantiomer of the desired amine.
A key strategy for the asymmetric synthesis of 1-(2,4-Dichlorophenyl)ethylamine involves the enantioselective reduction of the prochiral ketone, 2,4-dichloroacetophenone. This transformation is often achieved through catalytic hydrogenation or transfer hydrogenation, where a chiral catalyst facilitates the stereoselective addition of hydrogen to the carbonyl group. wikipedia.org
Chiral oxazaborolidine catalysts, often generated in situ from chiral amino alcohols and borane, have proven effective in the enantioselective reduction of various ketones. organic-chemistry.orgnih.govijprs.com For instance, catalysts derived from (S)-proline can produce chiral secondary alcohols with predictable stereochemistry. nih.gov Similarly, chiral ruthenium complexes, particularly those with BINAP ligands, are widely used for the asymmetric reduction of ketones that possess a chelating group. wikipedia.org The use of biocatalysts, such as imine reductases (IREDs), is also a promising and sustainable approach for generating chiral amines from ketones with high stereoselectivity. researchgate.net
The efficiency and enantioselectivity of asymmetric reductions are highly dependent on the structure of the chiral ligand and the specific reaction conditions. A variety of chiral ligands, including C2-symmetric ligands like BINAP and bioxazoline (BOX), as well as non-symmetrical ligands like phosphinooxazoline (PHOX), have been investigated. researchgate.net
The optimization of reaction parameters such as temperature, solvent, and the use of additives is crucial for achieving high enantiomeric excess (ee). researchgate.netresearchgate.net For example, lowering the reaction temperature can sometimes lead to an increase in enantioselectivity. researchgate.net The choice of the borane source in oxazaborolidine-catalyzed reductions can also significantly impact the outcome. nih.gov
Factors Influencing Enantioselective Reduction
| Factor | Influence on Reaction | Examples of Optimization |
|---|---|---|
| Chiral Ligand | Determines the stereochemical outcome of the reduction. | Screening of various ligand families (e.g., BINAP, PHOX, BOX) to find the optimal match for the substrate. researchgate.net |
| Catalyst | Facilitates the asymmetric transformation. | In situ generation of oxazaborolidine catalysts from chiral amino alcohols and borane. organic-chemistry.orgijprs.com |
| Temperature | Can affect both reaction rate and enantioselectivity. | Lowering the temperature to improve enantiomeric excess. researchgate.net |
| Solvent | Can influence catalyst solubility, stability, and activity. | Testing a range of solvents to find the optimal medium for the reaction. researchgate.net |
| Additives | Can enhance enantioselectivity. | Use of additives like tBuOH to improve the optical yield. researchgate.net |
Classical reductive amination provides a direct and often high-yielding route to amines without the need for expensive chiral catalysts, although it typically results in a racemic mixture of the product.
In this pathway, 2,4-dichlorophenylacetone would react with ethylamine (B1201723) to form an intermediate imine. This imine is then reduced in situ to yield 1-(2,4-Dichlorophenyl)ethylamine. This direct approach avoids the isolation of the potentially unstable imine intermediate. masterorganicchemistry.com The reaction is typically carried out in a one-pot procedure where the carbonyl compound, the amine, and the reducing agent are mixed together.
The choice of reducing agent is critical in reductive amination to ensure the selective reduction of the imine or iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄) : This is a cost-effective and relatively safe reducing agent. ias.ac.in However, it can also reduce the starting aldehyde or ketone, potentially lowering the yield of the desired amine. masterorganicchemistry.comcommonorganicchemistry.com To circumvent this, the imine is often allowed to form completely before the addition of NaBH₄. commonorganicchemistry.com The reaction can be catalyzed by acids, including solid acids. ias.ac.intandfonline.com
Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wide range of functional groups, including amides to amines. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Its high reactivity requires careful handling and anhydrous reaction conditions.
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is a milder and more selective reducing agent than NaBH₄. chemicalbook.com It is particularly effective for reductive amination because it readily reduces iminium ions but is much slower to react with ketones or aldehydes at neutral or slightly acidic pH. masterorganicchemistry.comresearchgate.netwikipedia.org This selectivity allows for efficient one-pot reductive aminations. chemicalbook.com
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Moderate | Reduces both imines and carbonyls | Inexpensive, easy to handle. ias.ac.in | Can lead to side products by reducing the starting carbonyl. masterorganicchemistry.comcommonorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Very High | Reduces a wide range of functional groups | Highly effective for reducing amides and other carbonyl derivatives. masterorganicchemistry.commasterorganicchemistry.com | Highly reactive, requires anhydrous conditions, not selective. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild | Selectively reduces iminium ions over carbonyls | Excellent for one-pot reductive aminations, stable in mildly acidic conditions. masterorganicchemistry.comresearchgate.netwikipedia.org | Toxicity of cyanide byproducts. chemicalbook.com |
Classical Reductive Amination of Carbonyl Precursors
Chiral Resolution Techniques for Racemic 1-(2,4-Dichlorophenyl)ethylamine and its Analogs
Since the amination reaction described in section 2.2 creates a new stereocenter, the product, 1-(2,4-Dichlorophenyl)ethylamine, is formed as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is a critical step in producing optically active compounds. wikipedia.org A common and effective method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgnih.gov
This classical resolution technique involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, often referred to as a resolving agent. wikipedia.org Commonly used resolving agents for amines include derivatives of tartaric acid and mandelic acid. nih.govgoogle.com
The reaction between the racemic amine ((R)-amine and (S)-amine) and a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of a pair of diastereomeric salts:
(R)-amine • L-acid
(S)-amine • L-acid
Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including melting points, boiling points, and, most importantly, solubilities. researchgate.net This difference in solubility is the basis for their separation. quora.com
The separation of the diastereomeric salts is typically achieved through fractional crystallization. wikipedia.org Due to their different solubilities in a given solvent, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution as the solution is cooled or concentrated. researchgate.netquora.com This process is known as crystallization-induced diastereoselective precipitation. nih.gov
The less soluble diastereomeric salt can be isolated by simple filtration. The purified diastereomer is then treated with a base to neutralize the chiral acid, liberating the desired pure enantiomer of the amine. wikipedia.org The resolving agent can often be recovered and reused. The efficiency of this separation depends heavily on the difference in solubility between the two diastereomeric salts. researchgate.net Sometimes, multiple recrystallization steps are necessary to achieve high enantiomeric purity. quora.com This method can be enhanced by processes like Crystallization-Induced Dynamic Resolution (CIDR), where the undesired enantiomer in the solution is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer. researchgate.netethz.ch
The choice of solvent is a critical parameter that significantly influences the success and efficiency of chiral resolution by diastereomeric salt formation. researchgate.net The solvent must dissolve the diastereomeric salts to a different extent to allow for fractional crystallization. Key properties of the solvent, such as its dielectric constant and water content, play a pivotal role in chiral discrimination.
The dielectric constant of a solvent reflects its polarity and ability to separate charges. researchgate.net In the context of diastereomeric salt crystallization, the solvent's polarity affects the solvation of the ions and, consequently, the solubility of the salts. nih.gov A solvent with an appropriate dielectric constant can maximize the solubility difference between the two diastereomers. For instance, polar solvents can stabilize the charged ions of the salt, but the specific interactions between the solvent and the chiral molecules can lead to one diastereomer being significantly less soluble than the other.
The water content in the solvent system is another crucial factor. Water can influence the crystal structure by forming hydrates, which can alter the solubility of the diastereomeric salts. researchgate.netrsc.org For some resolutions, the presence of a specific amount of water is essential to achieve effective separation, while in other cases, anhydrous conditions are required. Therefore, a screening process involving various solvents with different polarities and water content is often necessary to identify the optimal conditions for a given resolution. researchgate.net
| Solvent Property | Influence on Chiral Resolution | Mechanism |
|---|---|---|
| Dielectric Constant (Polarity) | Affects the differential solubility of diastereomeric salts. | Influences the solvation of the salt's ions. A solvent with an optimal polarity can maximize the solubility difference between the diastereomers, facilitating precipitation of the less soluble salt. researchgate.netnih.gov |
| Water Content | Can alter crystal structure and solubility. | Water can be incorporated into the crystal lattice to form hydrates, which changes the physical properties and solubility of the diastereomeric salts, thereby affecting the resolution efficiency. researchgate.netrsc.org |
| Hydrogen Bonding Capability | Affects solute-solvent interactions. | Solvents capable of hydrogen bonding can interact differently with each diastereomer, leading to significant differences in solubility required for separation. |
Kinetic Resolution Approaches (e.g., Enzymatic Resolution)
Kinetic resolution is a widely employed method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and being converted into a new product, while the other remains largely unreacted. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. organic-chemistry.org
Enzymatic kinetic resolution (EKR) is a particularly powerful approach due to the high stereoselectivity of enzymes under mild reaction conditions. Lipases are among the most common enzymes used for resolving racemic amines. In a typical lipase-catalyzed resolution, one enantiomer of the racemic amine is selectively acylated, forming an amide. This process allows for the straightforward separation of the resulting amide from the unreacted amine enantiomer.
For the resolution of racemic 1-(2,4-dichlorophenyl)ethylamine, a common strategy involves transesterification or aminolysis catalyzed by an immobilized lipase, such as Candida antarctica Lipase B (CALB), often available under the trade name Novozym-435. organic-chemistry.orgorganic-chemistry.orgnih.gov The process can be optimized by selecting an appropriate acyl donor and solvent. For instance, active esters like 2,2,2-trifluoroethyl butyrate in organic solvents such as 3-methyl-3-pentanol have been successfully used for the resolution of structurally similar amines catalyzed by enzymes like subtilisin. nih.gov
To overcome the 50% yield limitation of conventional EKR, a dynamic kinetic resolution (DKR) process can be implemented. DKR integrates the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. organic-chemistry.org This is often achieved using a metal catalyst, such as a palladium nanocatalyst or a ruthenium complex (e.g., Shvo's catalyst), which continuously converts the unwanted enantiomer back into the racemic starting material, allowing for a theoretical yield of up to 100% of the desired acylated product. organic-chemistry.orgorganic-chemistry.orgnih.gov
Table 1: Comparison of Kinetic Resolution Strategies for Primary Amines This table provides a conceptual overview based on established methods for similar compounds.
| Strategy | Catalyst/Enzyme | Key Features | Theoretical Max. Yield | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Lipase (e.g., CALB, Novozym-435) | Selective acylation of one enantiomer. | 50% | nih.gov |
| Subtilisin | Stereoselective aminolysis with an active ester. | 50% | nih.gov | |
| Dynamic Kinetic Resolution (DKR) | Lipase + Ruthenium Catalyst | Combines enzymatic resolution with in situ racemization. | 100% | organic-chemistry.org |
| Lipase + Palladium Nanocatalyst | Heterogeneous catalyst allows for easier recycling. | 100% | organic-chemistry.org |
Asymmetric Synthesis Strategies for Enantiopure 1-(2,4-Dichlorophenyl)ethylamine
Asymmetric synthesis offers a more direct and often more efficient route to enantiopure compounds by creating the desired stereocenter selectively. For 1-(2,4-dichlorophenyl)ethylamine, the primary asymmetric strategy is the reductive amination of the prochiral ketone, 1-(2,4-dichlorophenyl)ethanone.
Biocatalytic Asymmetric Reductive Amination: This approach utilizes enzymes such as imine reductases (IREDs), reductive aminases (RedAms), or amine dehydrogenases (AmDHs) to catalyze the conversion of the ketone to the amine with high enantioselectivity. researchgate.netresearchgate.net IREDs, for example, catalyze the reduction of a pre-formed or in situ-formed imine, using a cofactor like NADPH which is regenerated by a recycling system (e.g., glucose/glucose dehydrogenase). researchgate.net This method is highly attractive as it can achieve excellent enantiomeric excesses (ee) under environmentally benign conditions. Transaminases (TAs) can also be used to convert the ketone directly into the amine using an amine donor like isopropylamine, though this produces a different byproduct (acetone). researchgate.netnih.gov
Chemo-catalytic Asymmetric Reductive Amination: This method employs a chiral metal catalyst to direct the stereochemical outcome of the reduction. For instance, a ketone can be reductively aminated using a nitrogen source like ammonium trifluoroacetate and a chiral ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}, under hydrogen pressure to yield the primary amine with high enantioselectivity. nih.gov
Chiral Auxiliary-Based Synthesis: Another established strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. nih.govresearchgate.net For example, a chiral auxiliary could be used to form an imine with 1-(2,4-dichlorophenyl)ethanone. Subsequent reduction of the C=N bond would be directed by the auxiliary, leading to the formation of a diastereomerically enriched amine. Finally, cleavage of the auxiliary would release the desired enantiopure 1-(2,4-dichlorophenyl)ethylamine. The effectiveness of this approach has been demonstrated with structurally similar compounds like 1-(2,6-dichlorophenyl)ethylamine, which has itself been used as an efficient chiral auxiliary in other reactions. lookchem.com
Once the enantiopure 1-(2,4-dichlorophenyl)ethylamine is obtained, the final step is a standard N-alkylation reaction, for example, using ethyl iodide or reductive amination with acetaldehyde, to yield the target compound, 1-(2,4-Dichlorophenyl)ethylamine.
Table 2: Overview of Asymmetric Synthesis Strategies for 1-(2,4-dichlorophenyl)ethylamine
| Strategy | Catalyst/Reagent Type | Nitrogen Source | Key Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Biocatalysis | Imine Reductase (IRED) | Ammonia/Ammonium Salts | High enantioselectivity, mild conditions. | researchgate.net |
| Transaminase (TA) | Amine Donor (e.g., Isopropylamine) | Direct conversion of ketone to amine. | nih.gov | |
| Asymmetric Chemo-catalysis | Chiral Ruthenium Complex | Ammonium Salts | High efficiency and enantioselectivity. | nih.gov |
| Chiral Auxiliary Method | Stoichiometric Chiral Reagent | N/A | Well-established, predictable stereocontrol. | nih.govresearchgate.net |
Industrial Scale-Up Considerations for 1-(2,4-Dichlorophenyl)ethylamine Synthesis
Scaling up the synthesis of a chiral amine from the laboratory to an industrial level presents numerous challenges that must be addressed to ensure the process is cost-effective, safe, and sustainable.
Synthesis of Precursors: The synthesis of the key starting material, 1-(2,4-dichlorophenyl)ethanone, is typically achieved via a Friedel-Crafts acylation of 1,3-dichlorobenzene with an acylating agent like acetic anhydride or acetyl chloride, using a Lewis acid catalyst such as aluminum trichloride (AlCl₃). google.com On an industrial scale, this reaction poses several challenges:
Catalyst Handling: AlCl₃ is highly hygroscopic and corrosive, requiring specialized handling and equipment.
Reaction Control: The reaction is highly exothermic and requires careful temperature management to prevent side reactions and ensure regioselectivity.
Work-up and Waste: The quenching of large amounts of AlCl₃ generates significant acidic waste streams that require neutralization and disposal, adding to the process cost and environmental impact.
Scale-Up of Resolution and Asymmetric Synthesis: When scaling up enzymatic or chemo-catalytic processes, different factors become critical: rsc.org
Catalyst Cost and Reusability: Both enzymes and precious metal catalysts can be expensive. For industrial viability, catalysts must be highly active (high turnover numbers) and recyclable. Enzyme immobilization on solid supports is a common strategy to facilitate recovery and reuse, enhancing process economics. nih.gov
Reactor Design and Conditions: Moving from a simple batch reactor to a fed-batch or continuous-flow system can improve productivity and control. For biocatalytic reductive aminations, maintaining the stability and activity of the enzyme and the cofactor regeneration system is crucial. researchgate.netacs.org A case study on a 300g scale synthesis of a related precursor, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, via enzymatic reduction highlighted the importance of optimizing parameters like pH, temperature, and substrate concentration to achieve high conversion and enantiomeric excess (>99% ee). acs.org
Product Isolation and Purification: Separating the final chiral amine from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual catalyst, can be challenging. Efficient extraction and crystallization or distillation procedures are necessary to achieve the required product purity. nih.gov
Process Safety: Handling large quantities of organic solvents, reagents, and potentially high pressures of hydrogen gas (in reductive aminations) requires robust safety protocols and engineered controls to mitigate risks.
Oxidative and Reductive Transformations
The amine functionality is susceptible to both oxidation and can be formed through the reduction of other nitrogen-containing functional groups.
Secondary amines like 1-(2,4-Dichlorophenyl)ethylamine can be oxidized through various pathways. A common transformation is the oxidation to an imine, which involves the formation of a carbon-nitrogen double bond. researchgate.net This can be achieved using various oxidizing agents. For instance, reagents such as N-tert-butylphenylsulfinimidoyl chloride have been used for the smooth oxidation of secondary amines to their corresponding imines under mild conditions. researchgate.net
Other oxidants, including permanganate (B83412) or chromate, can also be used, though these are often less selective and produce significant waste. researchgate.net The oxidation of tertiary amines, which could be formed from the starting compound via alkylation, typically yields N-oxides upon reaction with reagents like hydrogen peroxide (H₂O₂) or peroxy acids. libretexts.org
Reductive transformations are crucial for synthesizing amines from other functional groups. While the parent compound is already an amine, functional groups derived from it can be reduced to generate more complex amine structures.
Reduction of Amides: As mentioned previously, 1-(2,4-Dichlorophenyl)ethylamine can be converted into an N,N-disubstituted amide via acylation with an acid chloride or anhydride. ncert.nic.in These amides are generally stable but can be reduced to the corresponding tertiary amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation. youtube.comnih.gov This two-step sequence of acylation-reduction provides a controlled method for N-alkylation, avoiding the over-alkylation issues associated with direct reaction with alkyl halides. masterorganicchemistry.com
Reduction of Imines: Imines or iminium ions can be readily reduced to amines. organic-chemistry.org An imine could be formed from the oxidation of the parent secondary amine. researchgate.net More commonly in synthesis, an imine is formed by reacting a primary amine with an aldehyde or ketone. The subsequent reduction of this imine is the second step of reductive amination. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This pathway is a cornerstone of amine synthesis due to its high efficiency and selectivity. masterorganicchemistry.com
Table 3: Summary of Oxidative and Reductive Transformations
| Transformation Type | Derived Functional Group | Reagent(s) | Product |
|---|---|---|---|
| Oxidation | Imine | N-tert-butylphenylsulfinimidoyl chloride, DBU | N-[1-(2,4-dichlorophenyl)ethylidene]ethanamine |
| Reduction | Amide | Lithium aluminum hydride (LiAlH₄) | Tertiary Amine |
| Reduction | Imine/Iminium Ion | Sodium borohydride (NaBH₄), Catalytic Hydrogenation | Secondary or Tertiary Amine |
Lack of Specific Research Data on the Derivatization of 1-(2,4-Dichlorophenyl)ethylamine
Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research detailing the reaction chemistry and transformational studies of the compound 1-(2,4-Dichlorophenyl)ethylamine . Consequently, the generation of a detailed article focusing solely on its derivatization to other functional groups and its role as a building block for polyfunctionalized organic molecules, as per the requested outline, cannot be fulfilled at this time.
While general principles of organic chemistry suggest that secondary amines can undergo reactions to form various derivatives, the absence of specific experimental data, reaction conditions, and product characterization for 1-(2,4-Dichlorophenyl)ethylamine prevents a scientifically accurate and informative discussion as required by the prompt. Providing hypothetical reaction schemes or extrapolating from the reactivity of analogous but distinct compounds would not adhere to the strict requirement of focusing solely on the specified molecule.
Therefore, the subsections on the formation of imines, nitriles, and amides, and the role of 1-(2,4-Dichlorophenyl)ethylamine as a building block for polyfunctionalized organic molecules, cannot be substantiated with factual research findings.
Stereochemical Control and Chiral Recognition in 1 2,4 Dichlorophenyl Ethyl Ethyl Amine Systems
Analysis of the Chiral Center at the α-Carbon
The chirality of 1-(2,4-Dichlorophenyl)ethylamine originates from a single stereogenic center. A carbon atom is considered a chiral center when it is bonded to four different substituents. researchgate.net
In the structure of 1-(2,4-Dichlorophenyl)ethylamine, the α-carbon (the carbon atom adjacent to the phenyl ring) is attached to the following four distinct groups:
A 2,4-dichlorophenyl group
An ethylamino group (-NH-CH₂CH₃)
A methyl group (-CH₃)
A hydrogen atom (-H)
Due to this arrangement, the molecule is chiral and exists as a pair of enantiomers: (R)-1-(2,4-Dichlorophenyl)ethylamine and (S)-1-(2,4-Dichlorophenyl)ethylamine. These enantiomers are mirror images of each other and are non-superimposable. nih.gov Their physical and chemical properties are identical in an achiral environment, but they differ in their interaction with other chiral entities and with plane-polarized light. The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration (R or S) to each enantiomer based on the arrangement of the substituents around the chiral α-carbon.
Enantiomeric Excess Determination and Chiral Purity Maintenance
The quantification of the purity of a chiral sample is given by its enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other. A sample with 100% ee is enantiopure, while a 50:50 mixture of enantiomers is a racemic mixture with 0% ee.
The determination of enantiomeric excess for chiral amines is most commonly achieved through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification.
Table 1: Illustrative Example of Chiral HPLC Parameters for Enantiomeric Separation of a Chiral Amine This data is representative of a method used for a similar compound and illustrates the technique. nih.gov
| Parameter | Value |
| Column | Chirex Chiral Column (250 mm x 4.6 mm) |
| Mobile Phase | Hexane:Ethanol:Tetrahydrofuran (280:20:40 v/v) |
| Additives | 0.3% Trifluoroacetic Acid, 0.018% Triethylamine |
| Flow Rate | 0.8 mL/min |
| Detection | UV |
| Resolution (Rs) | > 1.4 |
Maintaining chiral purity is critical. Racemization, the conversion of an enantiopure sample into a racemic mixture, can occur under conditions of heat or in the presence of acid or base, which can facilitate the temporary removal of the proton at the chiral center, leading to a loss of stereochemical integrity. Therefore, storage and handling conditions for enantiomerically enriched samples must be carefully controlled.
Diastereoselective Reactions and their Application in Synthesis
A chiral molecule can be used to influence the stereochemical outcome of a chemical reaction, a process known as asymmetric induction. When a new chiral center is created in a molecule that already contains one, the resulting products are diastereomers, which have different physical properties and can be separated by standard techniques like chromatography.
The chiral amine 1-(2,4-Dichlorophenyl)ethylamine can potentially serve as a chiral auxiliary. A chiral auxiliary is a temporary part of a molecule that directs the stereoselective formation of a new chiral center. After the reaction, the auxiliary can be removed.
A relevant application is the Staudinger β-lactam synthesis. Research on the related compound, 1-(2,6-dichlorophenyl)ethylamine, has shown its effectiveness as a chiral auxiliary in the reaction between an imine and a ketene (B1206846) to form a β-lactam ring. lookchem.com The bulky ortho-substituents on the phenyl ring of the amine were found to effectively shield one face of the imine, forcing the ketene to attack from the less hindered face. This results in a high degree of diastereoselectivity, favoring the formation of one diastereomer over the other. lookchem.com
Applying this principle, an imine formed from (R)- or (S)-1-(2,4-Dichlorophenyl)ethylamine could be used to control the stereochemistry of the newly formed centers on the β-lactam ring, providing a synthetic route to optically active β-lactams.
Influence of Stereochemistry on Reaction Pathways and Selectivity
The absolute configuration of the α-carbon in 1-(2,4-Dichlorophenyl)ethylamine has a profound influence on reaction pathways, particularly in reactions involving other chiral reagents or catalysts. This principle, known as chiral recognition, is the basis of stereoselective synthesis.
The steric arrangement of the substituents (the bulky 2,4-dichlorophenyl group versus the smaller methyl group) creates a distinct three-dimensional profile for each enantiomer. This steric hindrance dictates how the molecule can approach and interact with other reactants.
For example, in a kinetic resolution process, a racemic mixture of 1-(2,4-Dichlorophenyl)ethylamine could be reacted with a chiral reagent that reacts faster with one enantiomer than the other. This difference in reaction rates allows for the separation of the enantiomers, as the unreacted starting material becomes enriched in the slower-reacting enantiomer.
The stereochemistry also governs the formation of diastereomeric transition states. When the chiral amine reacts to form a new product, the transition state energies for the pathways leading to different diastereomers will not be equal. The pathway with the lower energy transition state will be favored, resulting in a higher yield of one diastereomer. The efficiency of this selection is directly controlled by the stereochemistry of the starting amine. Research on similar chiral auxiliaries has demonstrated that substituents on the phenyl ring of a phenylethylamine derivative are crucial for achieving high stereoselection. lookchem.com
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 2,4 Dichlorophenyl Ethyl Ethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR for Structural Elucidation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the foundational techniques for determining the molecular structure of 1-(2,4-Dichlorophenyl)ethylamine. By analyzing chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be deduced.
¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For 1-(2,4-Dichlorophenyl)ethylamine, distinct signals are expected for the protons of the ethyl group, the methine (CH) and methyl (CH₃) groups of the ethylamine (B1201723) backbone, the aromatic protons on the dichlorophenyl ring, and the amine (N-H) proton. The electron-withdrawing effects of the chlorine atoms and the nitrogen atom cause the aromatic and adjacent aliphatic protons to shift downfield. The splitting patterns (e.g., triplets, quartets) arise from spin-spin coupling between neighboring non-equivalent protons and are invaluable for confirming connectivity. docbrown.infoyoutube.com The coupling constant (J), typically measured in Hertz (Hz), provides information on the dihedral angle between coupled protons. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals all unique carbon environments within the molecule. The spectrum for 1-(2,4-Dichlorophenyl)ethylamine would show distinct signals for the two carbons of the N-ethyl group, the two carbons of the 1-(phenyl)ethyl backbone, and the six carbons of the dichlorophenyl ring (some of which may have very similar chemical shifts). The carbons directly bonded to the electronegative chlorine and nitrogen atoms are typically shifted further downfield. docbrown.info
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-(2,4-Dichlorophenyl)ethylamine, based on data from analogous structures and established spectroscopic principles. d-nb.infomodgraph.co.uk
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (Phenyl) | 7.20 - 7.50 | m (multiplet) | - |
| CH-N (Benzylic) | ~4.0 - 4.2 | q (quartet) | ~6.7 |
| CH₃-CH (Benzylic) | ~1.5 - 1.7 | d (doublet) | ~6.7 |
| N-CH₂-CH₃ | ~2.6 - 2.8 | q (quartet) | ~7.2 |
| N-CH₂-CH₃ | ~1.1 - 1.3 | t (triplet) | ~7.2 |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Cl (Aromatic) | 130 - 134 |
| C-H (Aromatic) | 127 - 132 |
| C-C (Aromatic Quaternary) | 138 - 142 |
| CH-N (Benzylic) | 55 - 60 |
| N-CH₂ | 40 - 45 |
| CH₃ (Benzylic) | 20 - 25 |
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Conformation and Regiochemistry
Two-dimensional (2D) NMR experiments provide further insight by revealing correlations between nuclei, which is essential for confirming complex structural assignments and probing spatial relationships.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1-(2,4-Dichlorophenyl)ethylamine, COSY would show a cross-peak between the benzylic CH proton and the adjacent CH₃ protons, as well as between the CH₂ and CH₃ protons of the N-ethyl group, confirming these structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the molecule's preferred conformation. For instance, NOESY could reveal correlations between the N-ethyl group protons and the aromatic protons, providing information about the orientation of the side chain relative to the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as correlating the benzylic CH proton signal to the benzylic CH carbon signal. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is instrumental in connecting different spin systems. For example, an HMBC spectrum would show a correlation between the protons of the N-ethyl group and the benzylic CH carbon, and also to the N-ethyl CH₂ carbon, thereby confirming the N-alkylation and piecing together the entire molecular skeleton. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to within a few parts per million (ppm) of the true mass. This high accuracy allows for the unambiguous determination of a compound's elemental formula. uci.edumeasurlabs.com For 1-(2,4-Dichlorophenyl)ethylamine (C₁₀H₁₃Cl₂N), HRMS can distinguish its formula from other potential formulas that have the same nominal mass.
A key feature in the mass spectrum of this compound would be the isotopic pattern created by the two chlorine atoms. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. acs.org
Calculated Mass Data
| Formula | Species | Calculated Mass (m/z) |
|---|---|---|
| C₁₀H₁₃³⁵Cl₂N | [M+H]⁺ | 218.0498 |
| C₁₀H₁₃³⁵Cl³⁷ClN | [M+2+H]⁺ | 220.0468 |
LC-MS for Purity Assessment and Detection of Trace Impurities/Enantiomers
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is ideal for assessing the purity of a sample by separating the main compound from any impurities, starting materials, or by-products. researchgate.net
The target molecule, 1-(2,4-Dichlorophenyl)ethylamine, possesses a chiral center at the benzylic carbon. Therefore, it can exist as a pair of enantiomers. Using a chiral stationary phase in the LC system allows for the separation of these enantiomers. nih.govmdpi.com Subsequent detection by MS enables the quantification of the enantiomeric excess (ee), which is a critical purity parameter for chiral compounds. The high sensitivity of LC-MS also allows for the detection and potential identification of trace-level impurities that might not be visible by other methods like NMR. nih.govshimadzu.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. thermofisher.com
For 1-(2,4-Dichlorophenyl)ethylamine, the FT-IR spectrum would display several characteristic absorption bands:
N-H Stretch: As a secondary amine, a single, moderately weak absorption band is expected in the range of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹. libretexts.org
C=C Aromatic Stretch: One or more bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.
C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected to show a medium to weak band in the 1250–1020 cm⁻¹ region. docbrown.info
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are typically found in the fingerprint region, between 850-550 cm⁻¹. libretexts.org
Predicted FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak-Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic | 3000 - 2850 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In the case of 1-(2,4-Dichlorophenyl)ethylamine, the primary chromophore responsible for UV absorption is the 2,4-dichlorophenyl group.
Table 1: Expected UV-Vis Absorption Characteristics for [1-(2,4-Dichlorophenyl)ethyl](ethyl)amine| Chromophore | Expected Transition | Approximate λmax (nm) | Solvent Effects |
|---|---|---|---|
| 2,4-Dichlorophenyl | π → π | 210 - 230 | Minimal shift with solvent polarity |
| 2,4-Dichlorophenyl | π → π (secondary band) | 270 - 290 | Slight shifts may be observed |
X-ray Diffraction (XRD) and Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the gold standard for elucidating the molecular structure of a compound in its solid state. The analysis involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the data needed to calculate the electron density map of the molecule and, subsequently, the positions of the atoms.
While the specific crystal structure of 1-(2,4-Dichlorophenyl)ethylamine has not been reported, analysis of closely related compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, provides insight into the type of structural information that can be obtained. samipubco.comresearchgate.netaalto.fi Such studies reveal key crystallographic data including the crystal system, space group, and unit cell dimensions, which define the crystal's symmetry and the size of its repeating unit. researchgate.net
Table 2: Representative Crystallographic Data for a Related Dichlorophenyl Compound (ADPN*)| Parameter | Value |
|---|---|
| Empirical Formula | C18 H12 Cl2 N2 |
| Formula Weight | 341.21 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 14.77 Å, b = 13.55 Å, c = 16.29 Å |
| Volume (ų) | 3225.4 |
| Z (Molecules per unit cell) | 8 |
*Data for 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) is provided as a representative example. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this surface, one can identify the types and relative significance of different non-covalent contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing. iucr.orgnih.gov The analysis generates a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts.
For a molecule like 1-(2,4-Dichlorophenyl)ethylamine, the analysis would likely reveal significant contributions from several types of interactions. Contacts involving hydrogen atoms (H···H, Cl···H, C···H) are typically dominant in organic crystals. researchgate.net The presence of chlorine atoms would lead to notable Cl···H interactions, while the amine group could participate in N–H···N hydrogen bonding if the compound crystallizes as a salt or has suitable acceptors. nih.govresearchgate.net
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Dichlorophenyl-Containing Compounds| Interaction Type | Typical Contribution (%) | Significance |
|---|---|---|
| H···H | 20 - 40% | Major contribution from van der Waals forces. nih.govresearchgate.net |
| Cl···H / H···Cl | 15 - 35% | Significant due to the presence of chlorine atoms. iucr.orgnih.gov |
| C···H / H···C | 10 - 25% | Represents weak C–H···π or other van der Waals contacts. nih.gov |
| N···H / H···N | 5 - 15% | Indicates potential hydrogen bonding involving the amine group. iucr.org |
| C···C | 5 - 10% | Suggests π–π stacking interactions between aromatic rings. researchgate.net |
Chromatographic Techniques for Separation and Quantification
Chiral HPLC for Enantiomeric Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. phenomenex.com For chiral molecules, specialized Chiral Stationary Phases (CSPs) are used to resolve the enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. mdpi.com
The enantiomeric separation of chiral amines is commonly achieved using polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclofructan-based CSPs. mdpi.comchromatographyonline.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with acidic or basic additives, is crucial for achieving optimal separation. chromatographyonline.com These additives help to improve peak shape and selectivity by controlling the ionization state of the amine. chromatographyonline.com
Table 4: Typical Chiral HPLC Conditions for the Separation of Chiral Amines| Parameter | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose-based (e.g., CHIRALCEL OD-H) or Cyclofructan-based (e.g., Larihc CF6-P). mdpi.comchromatographyonline.com |
| Mobile Phase | Hexane/Ethanol or Acetonitrile/Methanol mixtures. mdpi.comchromatographyonline.com |
| Additives | Trifluoroacetic acid (TFA) and Triethylamine (TEA) to improve peak shape. chromatographyonline.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV detector set at a wavelength corresponding to the analyte's λmax (e.g., 220 nm). |
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. It is widely used for purity assessment of volatile and semi-volatile organic compounds. The analysis of amines by GC can be challenging due to their polarity, which can lead to adsorption on the column and result in poor peak shape (tailing). labrulez.comvt.edu
To overcome these issues, specialized deactivated columns are often used. Alternatively, the amine can be derivatized to a less polar and more volatile compound prior to analysis. ut.ac.irmdpi.com Common detectors for this type of analysis include the Flame Ionization Detector (FID), which is a universal detector for organic compounds, and the Mass Spectrometer (MS), which provides structural information for identification. epa.govnih.gov
Table 5: General Gas Chromatography (GC) Parameters for Amine Analysis| Parameter | Description |
|---|---|
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5MS). ut.ac.irmdpi.com |
| Carrier Gas | Helium or Nitrogen. mdpi.com |
| Injection Mode | Split/Splitless inlet. |
| Oven Temperature Program | Initial temperature around 50-100°C, ramped to 250-300°C. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). epa.gov |
| Derivatization (Optional) | Reaction with reagents like ethyl chloroformate to form a less polar carbamate. ut.ac.ir |
Table of Mentioned Compounds
Computational Chemistry and Theoretical Investigations of 1 2,4 Dichlorophenyl Ethyl Ethyl Amine
Density Functional Theory (DFT) Studies
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(2,4-Dichlorophenyl)ethylamine, this would also involve a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies.
While specific data for the title compound is unavailable, studies on structurally related molecules, such as those containing a dichlorophenyl group, have been performed. For instance, DFT calculations on other dichlorophenyl derivatives have successfully determined optimized geometries, including key bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.
Interactive Data Table: Hypothetical Optimized Geometry Parameters for 1-(2,4-Dichlorophenyl)ethylamine
The following table is a hypothetical representation of what a DFT geometry optimization might yield for this compound, based on typical values for similar structures. This is for illustrative purposes only, as specific research data is not available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C(aryl) | C(ethyl) | ~1.52 | |
| Bond Length | C(ethyl) | N | ~1.47 | |
| Bond Length | N | C(ethyl group) | ~1.47 | |
| Bond Length | C(aryl) | Cl | ~1.74 | |
| Bond Angle | C(aryl) | C(ethyl) | N | ~112 |
| Bond Angle | C(ethyl) | N | C(ethyl group) | ~115 |
| Dihedral Angle | C(aryl)-C(aryl) | C(ethyl) | N | Variable |
Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.com A smaller gap generally suggests higher reactivity. wuxibiology.com
For compounds containing a dichlorophenyl group, the HOMO and LUMO are typically distributed across the aromatic ring and adjacent atoms. The presence of electron-withdrawing chlorine atoms can influence the energies of these orbitals.
Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is colored to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net
In a molecule like 1-(2,4-Dichlorophenyl)ethylamine, the lone pair of electrons on the nitrogen atom would be expected to create a region of high negative electrostatic potential, making it a likely site for protonation and other electrophilic interactions. The electron-withdrawing nature of the chlorine atoms would influence the electrostatic potential of the phenyl ring.
Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)
DFT calculations can be used to predict various spectroscopic properties of a molecule. Theoretical predictions of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be instrumental in the identification and characterization of a compound.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations.
NMR Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when compared to experimental data, can help in the structural elucidation of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule, providing insights into its electronic structure and chromophores. nih.govresearchgate.net
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone.
Transition State Analysis and Activation Energy Calculations
To understand the kinetics and feasibility of a chemical reaction, it is essential to identify the transition state(s) and calculate the activation energy. A transition state is a high-energy structure that connects reactants and products. The activation energy is the energy barrier that must be overcome for the reaction to occur.
Computational methods can be used to locate transition state structures and calculate their energies. This information is vital for understanding reaction pathways and predicting reaction rates. For a compound like 1-(2,4-Dichlorophenyl)ethylamine, these methods could be applied to study its synthesis, degradation, or its interaction with other molecules. However, no specific studies on the reaction mechanisms involving this compound have been found in the public domain.
Solvent Effects on Reaction Energetics and Pathways
In computational chemistry, understanding the role of the solvent is critical for accurately predicting reaction outcomes. The energetics and pathways of reactions involving 1-(2,4-Dichlorophenyl)ethylamine are significantly influenced by the surrounding solvent medium. Computational models treat these effects using two primary approaches: implicit and explicit solvent models.
Implicit Solvent Models , such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good first approximation of the bulk electrostatic effects of the solvent on the solute. For a reaction involving 1-(2,4-Dichlorophenyl)ethylamine, such as an N-alkylation or a deprotonation, an implicit model would calculate the free energy of solvation for the reactants, transition states, and products. The difference in solvation energies between these states reveals how the solvent stabilizes or destabilizes the reaction pathway. For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would lower the activation energy barrier, thereby accelerating the reaction rate. acs.orgchemrxiv.orgnih.gov
Explicit Solvent Models provide a more detailed and accurate picture by including individual solvent molecules in the simulation. This is typically done within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with computationally less expensive molecular mechanics. chemrxiv.org This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amine group of 1-(2,4-Dichlorophenyl)ethylamine and protic solvent molecules like water or methanol. These specific interactions can play a crucial role in stabilizing transition states and intermediates, which might be missed by implicit models. nih.gov For example, in an SN2 reaction where the amine acts as a nucleophile, explicit solvent molecules can form a shell around the amine, potentially hindering its approach to the electrophile but also stabilizing the charge separation in the transition state. nih.gov
The choice of solvent can dramatically alter reaction barriers. A quantum chemical study on the competition between SN2 and E2 pathways for a model reaction showed that increasing the solvation of the nucleophile (the base) raises the reaction barriers for both pathways, but more steeply for the E2 pathway. nih.gov This indicates that strong solvation can shift the selectivity of a reaction. For 1-(2,4-Dichlorophenyl)ethylamine, its reactivity in different solvents would be dictated by the stabilization of charged intermediates and transition states, with polar protic solvents generally favoring pathways that involve charge separation. primescholars.com
Advanced Quantum Chemical Topology (QCT) Studies
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the scalar fields derived from quantum mechanics, most notably the electron density, to partition a molecule into its constituent atoms and characterize the bonding between them. wikipedia.orgwiley-vch.de This approach provides a rigorous, physically grounded definition of chemical concepts like atoms and bonds, moving beyond simplistic orbital-based descriptions. arxiv.org
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), a cornerstone of QCT, defines atoms as distinct regions in space based on the topology of the electron density (ρ(r)). wikipedia.org An atom in a molecule is defined as a spatial region, called an atomic basin, which contains one nucleus that acts as an attractor for the surrounding electron density. These basins are separated by zero-flux surfaces, where the gradient of the electron density is zero. wiley-vch.de
A key feature of QTAIM is the bond path , a line of maximum electron density that links the nuclei of two chemically bonded atoms. The point on this path where the electron density is at a minimum is known as the bond critical point (BCP) . The properties of the electron density at the BCP provide profound insights into the nature of the chemical bond. mdpi.comnih.gov
For 1-(2,4-Dichlorophenyl)ethylamine, a QTAIM analysis would characterize all covalent bonds within the molecule. Key parameters at the BCP include:
The electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values indicate stronger bonds.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0), where electron density is concentrated in the internuclear region, and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ(r) > 0), where density is depleted. mdpi.com
The total electron energy density (H(r)) : A negative value for H(r) at the BCP is indicative of a significant covalent character in the interaction. mdpi.com
The table below illustrates the kind of data a QTAIM analysis would yield for selected bonds in the target molecule, based on typical values for these bond types.
| Bond Analyzed | Bond Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Expected H(r) (a.u.) | Bond Character |
| C-C (Aromatic Ring) | Covalent | ~0.30 | Negative | Negative | Shared-shell |
| C-N (Amine) | Covalent | ~0.25 | Negative | Negative | Shared-shell |
| C-Cl (Aryl Halide) | Polar Covalent | ~0.15 | Slightly Positive | Negative | Predominantly shared-shell |
| C-H (Alkyl) | Covalent | ~0.27 | Negative | Negative | Shared-shell |
This analysis would provide a quantitative description of the electronic nature of each bond, highlighting the polarity of the C-Cl bonds and the covalent strength of the carbon-nitrogen and carbon-carbon bonds.
Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions
While QTAIM is excellent for analyzing covalent bonds, Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool for visualizing and characterizing weaker interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. jussieu.frscispace.com This method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org
NCI analysis identifies regions of weak interactions by plotting the reduced density gradient versus the electron density. Non-covalent interactions appear as characteristic spikes in the low-density, low-gradient region of the plot. chemtools.org These regions are then mapped onto the 3D molecular structure as isosurfaces. The nature of the interaction is distinguished by coloring these surfaces according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density:
Strong attractive interactions (e.g., hydrogen bonds) are represented by blue isosurfaces (sign(λ₂)ρ < 0, large and negative). researchgate.net
Weak attractive interactions (e.g., van der Waals) are shown in green (sign(λ₂)ρ is close to zero). researchgate.net
Repulsive interactions (e.g., steric clashes) appear in red (sign(λ₂)ρ > 0, large and positive). researchgate.net
For 1-(2,4-Dichlorophenyl)ethylamine, NCI analysis would be instrumental in revealing intramolecular interactions that dictate its conformational preferences. Potential weak interactions that could be visualized include:
Intramolecular Hydrogen Bonding : A weak C-H···N or C-H···Cl hydrogen bond might exist between the ethyl group hydrogens and the nitrogen atom or chlorine atoms, which would appear as a small blue or bluish-green surface.
van der Waals Interactions : Green surfaces would likely appear between the ethyl groups and the dichlorophenyl ring, indicating stabilizing dispersion forces.
Steric Repulsion : If certain conformations force the ethyl group and the phenyl ring too close together, red isosurfaces would appear, highlighting regions of steric strain.
Molecular Dynamics Simulations for Conformational Space Exploration
1-(2,4-Dichlorophenyl)ethylamine possesses significant conformational flexibility due to several rotatable single bonds, particularly around the ethylamine (B1201723) side chain. Molecular Dynamics (MD) simulations are a powerful computational method used to explore this conformational space by simulating the atomic motions of the molecule over time. nih.govmdpi.com
An MD simulation begins by defining a force field (e.g., COMPASS, OPLS), which is a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates. mdpi.comresearchgate.net The molecule is typically placed in a simulation box, often filled with solvent molecules (like water) to mimic solution-phase conditions. The simulation then numerically solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net
By analyzing this trajectory, researchers can:
Identify Low-Energy Conformations : By clustering the geometries that appear throughout the simulation, one can identify the most stable and frequently occurring conformations of the molecule.
Determine Rotational Barriers : The simulation can reveal the energy barriers to rotation around key bonds, providing insight into the flexibility of the molecule.
Analyze Intramolecular Interactions : The persistence of specific intramolecular hydrogen bonds or other weak interactions can be monitored throughout the simulation, corroborating findings from NCI analysis. researchgate.net
For 1-(2,4-Dichlorophenyl)ethylamine, MD simulations could map out the potential energy surface related to the rotation of the ethyl group and the dichlorophenylethyl moiety, revealing the most probable shapes the molecule adopts in solution. nih.gov
Prediction of Physicochemical Descriptors via Computational Methods
Computational methods are routinely used to predict a wide range of physicochemical properties for chemical compounds, providing valuable information before a molecule is ever synthesized. These predictions are based on the molecular structure and employ various quantitative structure-property relationship (QSPR) models and other theoretical algorithms.
The following table presents computationally predicted descriptors for the parent amine, 1-(2,4-Dichlorophenyl)ethylamine.
| Descriptor | Predicted Value | Method/Source |
|---|---|---|
| Molecular Weight | 190.07 g/mol | PubChem |
| XLogP3-AA | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 189.0112047 Da | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 129 | PubChem |
Data sourced from PubChem CID 2771858 for 1-(2,4-Dichlorophenyl)ethylamine, a structural analog. nih.gov
Applications of 1 2,4 Dichlorophenyl Ethyl Ethyl Amine in Advanced Chemical Synthesis and Materials Science
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The molecular structure of 1-(2,4-Dichlorophenyl)ethylamine, which contains a stereocenter at the carbon atom attached to the dichlorophenyl group and the ethylamino group, suggests its potential as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, while chiral ligands coordinate to a metal center to create a chiral catalytic environment.
Currently, there is a lack of specific research in peer-reviewed journals detailing the application of 1-(2,4-Dichlorophenyl)ethylamine for these purposes. However, the broader class of chiral amines is well-established in this field. For instance, derivatives of phenylethylamine are commonly employed to induce stereoselectivity in a variety of chemical transformations. The presence of the dichlorophenyl group in 1-(2,4-Dichlorophenyl)ethylamine could offer unique steric and electronic properties that might influence the efficiency and selectivity of catalytic processes. Further research would be necessary to synthesize the enantiomerically pure forms of this amine and evaluate their performance in asymmetric reactions such as aldol (B89426) additions, alkylations, and reductions.
Integration into Complex Organic Frameworks and Supramolecular Structures
The integration of specific molecular building blocks into complex organic frameworks (COFs), metal-organic frameworks (MOFs), and other supramolecular structures is a burgeoning area of materials science. These materials have applications in gas storage, separation, and catalysis. The amine functionality of 1-(2,4-Dichlorophenyl)ethylamine provides a potential point of attachment or a reactive site for incorporation into such larger, well-defined architectures.
As with its catalytic applications, there is no direct evidence in the current scientific literature of 1-(2,4-Dichlorophenyl)ethylamine being used in the synthesis of COFs or supramolecular assemblies. The dichlorophenyl group could, in principle, participate in aromatic stacking interactions, while the ethylamino group could be functionalized to act as a linker. Theoretical modeling and experimental work would be required to explore its suitability as a tecton (a building block for self-assembly) in the construction of these advanced materials.
Precursor for Agrochemical Research and Development (excluding biological activity mechanisms/effects)
The dichlorophenyl moiety is a common feature in a number of commercially successful agrochemicals. Consequently, (2,4-Dichlorophenyl)ethylamine and its derivatives are recognized as important intermediates in the synthesis of crop protection agents. Specifically, these compounds can serve as precursors for the development of novel herbicides and pesticides.
While direct synthetic routes from 1-(2,4-Dichlorophenyl)ethylamine to specific agrochemical products are not extensively detailed in available literature, the parent compound, (2,4-Dichlorophenyl)ethylamine, is noted for its role in this industry. The ethyl group on the nitrogen atom of the target compound represents a modification that could be explored to create new active ingredients with potentially different properties. The development process would involve the chemical modification of this precursor to generate a library of candidate molecules for screening.
Table 1: Related Dichlorophenyl Compounds in Agrochemical Research
| Compound/Precursor | Agrochemical Class | Reference Application |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Herbicide | Broadleaf weed control |
This table presents related compounds containing the dichlorophenyl group to illustrate the importance of this chemical feature in agrochemical research, as direct data for 1-(2,4-Dichlorophenyl)ethylamine is limited.
Potential in Polymer Chemistry and Material Design (e.g., conductive polymers, functional materials)
In the field of polymer chemistry, functional amines can be utilized as monomers, chain transfer agents, or modifying agents to impart specific properties to polymers. The potential application of 1-(2,4-Dichlorophenyl)ethylamine in this area remains largely unexplored.
However, a study on the synthesis of molecularly imprinted polymers (MIPs) has utilized a closely related compound, 2-(2,4-dichlorophenyl)ethylamine, as a template molecule. MIPs are polymers with recognition sites for a specific target molecule. In this research, the amine was used to create specific cavities in the polymer matrix, which could then selectively rebind the target. This suggests that 1-(2,4-Dichlorophenyl)ethylamine could similarly be employed as a template in the design of functional polymers for sensor applications or selective separation processes.
The development of conductive polymers often involves the polymerization of aromatic or heterocyclic monomers. While 1-(2,4-Dichlorophenyl)ethylamine itself is not a conventional monomer for conductive polymers, it could potentially be incorporated into polymer structures to modify their electronic or physical properties.
Development of Novel Synthetic Reagents and Methodologies
The unique chemical structure of 1-(2,4-Dichlorophenyl)ethylamine makes it a candidate for the development of new synthetic reagents and methodologies. The amine group can act as a nucleophile or a base, and its reactivity can be tuned by the electronic effects of the dichlorophenyl ring.
There are currently no specific, widely adopted synthetic methods that utilize 1-(2,4-Dichlorophenyl)ethylamine as a key reagent. However, the synthesis of complex heterocyclic structures, such as benzimidazoles, has been reported using related chlorophenyl ethylamine (B1201723) derivatives. These methodologies often involve the condensation of the amine with other functional groups to build the heterocyclic core. This indicates a potential avenue for the application of 1-(2,4-Dichlorophenyl)ethylamine in the development of new synthetic routes to valuable chemical entities.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 1-(2,4-Dichlorophenyl)ethylamine |
| (2,4-Dichlorophenyl)ethylamine |
| 2,4-Dichlorophenoxyacetic acid |
| 2-[(2,4-dichlorophenyl)methyl]-4,4'-dimethyl-3-isoxazolidinones |
Structure Property Relationship Studies of 1 2,4 Dichlorophenyl Ethyl Ethyl Amine and Its Analogs Purely Chemical Context
Influence of Dichloro-Substitution Pattern on Electronic Properties and Reactivity
The presence and positioning of chloro-substituents on the phenyl ring of phenylethylamines profoundly influence the molecule's electronic properties and subsequent reactivity. The 2,4-dichloro substitution pattern in 1-(2,4-Dichlorophenyl)ethylamine results in a significant modification of the electron density of the aromatic ring through a combination of inductive and resonance effects.
| Substituent | σmeta | σpara |
|---|---|---|
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
Stereochemical Effects on Molecular Recognition and Chirality Transfer in Chemical Reactions
The stereocenter at the α-carbon of the ethylamine (B1201723) chain in 1-(2,4-Dichlorophenyl)ethylamine introduces chirality into the molecule. This chiral feature is pivotal in stereoselective chemical reactions, where the molecule can act as a chiral auxiliary or a chiral building block. The spatial arrangement of the substituents around this stereocenter dictates how the molecule interacts with other chiral molecules, a phenomenon known as molecular recognition.
The effectiveness of a chiral auxiliary is determined by its ability to direct a chemical reaction to favor the formation of one stereoisomer over another. This is often achieved through steric hindrance, where the bulky groups on the auxiliary block one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered face. In the case of N-acylated derivatives of 1-(2,4-dichlorophenyl)ethylamine, the dichlorophenyl group and the N-acyl group create a specific chiral environment that can lead to high diastereoselectivity in subsequent reactions.
For example, in the Staudinger β-lactam synthesis, imines derived from chiral 1-phenylethylamine (B125046) derivatives have been used to control the stereochemistry of the resulting β-lactam. While specific data for the 2,4-dichloro derivative in this reaction is not extensively documented, a study on the closely related 1-(2,6-dichlorophenyl)ethylamine as a chiral auxiliary in the Staudinger reaction demonstrated high diastereoselectivity. lookchem.com This suggests that the steric bulk provided by the ortho-chloro substituent plays a crucial role in directing the stereochemical outcome. It is plausible that the 2,4-dichloro analog would exhibit similar or even enhanced stereodirecting effects due to the additional electronic and steric influence of the para-chloro substituent.
The transfer of chirality from the chiral amine to the product of a reaction is a fundamental concept in asymmetric synthesis. The efficiency of this transfer is often quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High stereoselectivity is indicative of effective chirality transfer.
| Chiral Auxiliary | Reaction | Product | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| 1-(2,6-Dichlorophenyl)ethylamine | Staudinger Reaction | cis-β-Lactam | 85:15 | 89 |
Comparative Studies with Monochloro- and Other Substituted Phenylethylamines in Chemical Transformations
To fully appreciate the impact of the 2,4-dichloro substitution pattern, it is instructive to compare the reactivity of 1-(2,4-Dichlorophenyl)ethylamine with its monochloro-substituted and unsubstituted counterparts. The number and position of chlorine atoms on the phenyl ring significantly alter the electronic and steric properties of the molecule, leading to differences in reaction rates and outcomes.
In general, the electron-withdrawing nature of the chlorine atoms deactivates the benzene (B151609) ring towards electrophilic substitution. Therefore, 2,4-dichlorophenylethylamine would be expected to be less reactive in such reactions than both monochlorophenylethylamines (2-chloro, 3-chloro, and 4-chloro isomers) and unsubstituted phenylethylamine.
Conversely, in nucleophilic aromatic substitution reactions, the presence of electron-withdrawing groups like chlorine can facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). Thus, under suitable conditions, 2,4-dichlorophenylethylamine might exhibit enhanced reactivity in nucleophilic aromatic substitutions compared to its monochloro or unsubstituted analogs.
The steric hindrance introduced by the ortho-chloro substituent can also play a significant role in the reactivity of the ethylamine side chain. For instance, in N-alkylation reactions, the approach of the alkylating agent to the nitrogen atom might be more hindered in the 2,4-dichloro derivative compared to the 4-chloro or unsubstituted phenylethylamine. This could lead to slower reaction rates for the ortho-substituted compound.
While direct kinetic data comparing the reactivity of these specific phenylethylamine derivatives in a uniform chemical transformation is limited in the available literature, the general principles of substituent effects in organic chemistry allow for these qualitative predictions.
| Compound | Relative Reactivity (Predicted) |
|---|---|
| Phenylethylamine | Highest |
| 4-Chlorophenylethylamine | Intermediate |
| 2-Chlorophenylethylamine | Intermediate |
| 2,4-Dichlorophenylethylamine | Lowest |
Relationship between Molecular Conformation and Chemical Reactivity
For phenylethylamines in general, two main types of conformations are considered: a "folded" or gauche conformation, where the amino group is oriented towards the phenyl ring, and an "extended" or anti conformation, where the amino group is directed away from the ring. The relative stability of these conformers is influenced by a balance of steric and electronic interactions. In some cases, a weak intramolecular interaction between the nitrogen lone pair and the π-system of the aromatic ring can stabilize the gauche conformation.
The presence of the N-ethyl group and the 2,4-dichloro substituents will significantly impact the conformational landscape of the target molecule. The steric bulk of the ethyl group on the nitrogen and the chlorine atom at the ortho position will likely introduce steric strain, which could disfavor certain conformations. For example, a conformation where the ethyl group and the ortho-chloro substituent are in close proximity would be energetically unfavorable.
| Conformation | Dihedral Angle (C-C-N-C) | Relative Stability | Key Interactions |
|---|---|---|---|
| Gauche (Folded) | ~60° | Often more stable | Potential N-H...π interaction |
| Anti (Extended) | ~180° | Can be favored to minimize steric strain | Less steric hindrance |
Future Research Directions and Emerging Trends for 1 2,4 Dichlorophenyl Ethyl Ethyl Amine
Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches
The traditional synthesis of secondary amines often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on more elegant and sustainable methods for the synthesis of 1-(2,4-Dichlorophenyl)ethylamine.
One promising area is the application of "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. rsc.orgrsc.org This atom-economical approach involves the reaction of an alcohol with an amine, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. rsc.org The hydrogen for the reduction is "borrowed" from the initial alcohol substrate, with water being the only byproduct. rsc.org For the synthesis of the target compound, this could involve the reaction of 1-(2,4-dichlorophenyl)ethanol (B75374) with ethylamine (B1201723), catalyzed by an earth-abundant metal complex.
Another sustainable approach is the direct reductive amination of ketones. researchgate.net This one-pot reaction combines a ketone (2,4-dichloroacetophenone) and an amine (ethylamine) in the presence of a reducing agent over a heterogeneous catalyst, such as copper-based systems. researchgate.net This method avoids the use of toxic alkylating agents and minimizes waste production. researchgate.net
Furthermore, biocatalysis presents a green and highly selective route. Enzymes like transaminases and imine reductases can be employed to synthesize chiral amines under mild conditions, often with high enantioselectivity. numberanalytics.comnih.gov Engineering a specific transaminase could enable the direct amination of a prochiral ketone with ethylamine to yield the desired enantiomer of 1-(2,4-Dichlorophenyl)ethylamine.
These sustainable methodologies are summarized in the table below:
| Synthetic Approach | Key Features | Potential Reactants for Target Compound |
| Borrowing Hydrogen Catalysis | Atom-economical, water as the only byproduct, often uses transition metal catalysts. rsc.org | 1-(2,4-dichlorophenyl)ethanol and ethylamine |
| Direct Reductive Amination | One-pot reaction, avoids toxic alkylating agents, can use heterogeneous catalysts. researchgate.net | 2,4-dichloroacetophenone and ethylamine |
| Biocatalysis | High selectivity (enantioselectivity), mild reaction conditions, environmentally benign. numberanalytics.comnih.gov | A prochiral ketone precursor and ethylamine with a suitable enzyme |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the novel synthetic routes mentioned above, a detailed understanding of reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for modern organic synthesis. youtube.com
Future research on the synthesis of 1-(2,4-Dichlorophenyl)ethylamine would benefit from the application of techniques such as:
Near-Infrared (NIR) Spectroscopy: This technique is well-suited for parallel reaction monitoring and can provide qualitative or semi-quantitative reaction progress profiles without extensive calibration. acs.org
Raman Spectroscopy: This method can be used for real-time monitoring of reactions in solution, for instance, by tracking the disappearance of the carbonyl stretch of a ketone starting material during an imine formation. acs.orgresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: With the use of attenuated total reflectance (ATR) probes, FTIR can monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions. youtube.comscribd.com
Molecular Rotational Resonance (MRR) Spectroscopy: This highly selective technique can provide kinetic information and determine reaction completion with great accuracy. acs.org
These methods would enable researchers to gain deep insights into the reaction mechanisms, identify transient intermediates, and optimize reaction conditions for improved yield and selectivity.
Development of Machine Learning Potentials for Accurate Computational Modeling
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work. For a molecule like 1-(2,4-Dichlorophenyl)ethylamine, with its conformational flexibility and the presence of halogen atoms, accurate computational modeling is essential.
A key emerging trend is the use of machine learning (ML) to develop more accurate and efficient computational models. chemistryjournals.netnumberanalytics.comsteeronresearch.com ML algorithms can be trained on large datasets of experimental and high-level quantum mechanical data to predict a wide range of properties, including binding affinities, solubility, and toxicity, with greater speed than traditional methods. chemistryjournals.netnumberanalytics.com
Future computational research on this compound could focus on:
Developing ML-based scoring functions for protein-ligand docking to predict its potential biological targets. nih.gov
Using ML to improve force fields for molecular dynamics simulations, allowing for more accurate predictions of its conformational behavior and interactions with other molecules. numberanalytics.com
Applying quantum mechanics (QM) and ML to study the noncovalent interactions involving the chlorine atoms, such as halogen bonding, which can be crucial for its binding to biological targets. nih.govacs.org
These advanced computational approaches will accelerate the discovery of potential applications for 1-(2,4-Dichlorophenyl)ethylamine in areas such as drug discovery and materials science.
Integration into Novel Catalytic Systems
Secondary amines are valuable motifs in catalysis, acting as organocatalysts or as ligands for transition metal catalysts. nih.gov The specific structure of 1-(2,4-Dichlorophenyl)ethylamine, with its chiral center and sterically demanding dichlorophenyl group, makes it an interesting candidate for use in new catalytic systems.
Future research could explore its application in:
Asymmetric Catalysis: The chiral nature of the amine could be exploited to develop new catalysts for enantioselective transformations. For example, it could serve as a chiral ligand for metals used in asymmetric hydrogenation or C-C bond-forming reactions.
Organocatalysis: Secondary amines can catalyze reactions through the formation of enamine or iminium ion intermediates. units.it Investigating the catalytic activity of 1-(2,4-Dichlorophenyl)ethylamine in reactions such as Michael additions or aldol (B89426) reactions could reveal novel reactivity.
Titanium-Catalyzed Hydroaminoalkylation: This earth-abundant metal catalysis has emerged as an atom-economical method for synthesizing N-containing products. rsc.org While the target compound is a product of such potential reactions, its derivatives could be explored as ligands in similar catalytic systems.
The development of new catalytic applications would significantly enhance the value and utility of this compound.
Investigation of Solid-State Properties and Polymorphism
The three-dimensional arrangement of molecules in the solid state can have a profound impact on the physical properties of a compound, including its melting point, solubility, and bioavailability. For chiral molecules like 1-(2,4-Dichlorophenyl)ethylamine, understanding its solid-state properties and the potential for polymorphism (the ability to exist in multiple crystalline forms) is of great importance, particularly for pharmaceutical applications.
Future research in this area should involve:
Single-crystal X-ray diffraction to determine the precise three-dimensional structure of the molecule in the solid state and to analyze its intermolecular interactions, such as hydrogen bonding and halogen bonding.
Systematic screening for polymorphs by varying crystallization conditions (e.g., solvent, temperature, and cooling rate).
Characterization of different polymorphic forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
A thorough understanding of the solid-state chemistry of this compound is a prerequisite for its potential development in materials science and pharmaceuticals.
Discovery of New Chemical Transformations and Reactivity Patterns
The unique combination of functional groups in 1-(2,4-Dichlorophenyl)ethylamine—a secondary amine, a benzylic position, and a dichlorinated aromatic ring—suggests a rich and potentially unexplored reactivity.
Future investigations could focus on:
Reactions at the benzylic position: The benzylic C-H bond is susceptible to radical reactions and oxidation. Exploring these transformations could lead to the synthesis of novel derivatives with interesting properties. khanacademy.org
Functionalization of the aromatic ring: While the dichlorophenyl ring is relatively electron-poor, it may still undergo further electrophilic or nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of additional functional groups.
Novel reactions of the secondary amine: Beyond simple alkylation and acylation, new transformations involving the secondary amine moiety could be explored, such as its use in C-H activation or photoredox catalysis. researchgate.net
Uncovering new reactivity patterns will expand the synthetic utility of 1-(2,4-Dichlorophenyl)ethylamine and open up possibilities for the creation of new molecular architectures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,4-Dichlorophenyl)ethylamine, and how can reaction conditions be optimized?
- Methodology :
- Core Synthesis : Start with 2,4-dichloroacetophenone. React with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) for reductive amination, similar to methods used for fluorophenyl analogs .
- Condition Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, stoichiometry). Monitor reaction progress via TLC or HPLC. For example, acetonitrile as a solvent at 60°C improves yield compared to methanol .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How can the structure of 1-(2,4-Dichlorophenyl)ethylamine be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Compare H and C NMR spectra with PubChem data for structurally similar compounds (e.g., [1-(4-fluorophenyl)ethyl]ethylamine). Key signals: δ 1.2–1.4 ppm (ethyl CH3), δ 2.6–3.2 ppm (N-CH2), and aromatic protons at δ 7.0–7.5 ppm .
- Mass Spectrometry : Expect a molecular ion peak at m/z ~227 (C10H12Cl2N+) and fragments corresponding to dichlorophenyl and ethylamine moieties .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Data :
- Molecular Weight : ~228.1 g/mol (calculated from C10H12Cl2N).
- LogP : Estimated ~3.2 (via software like MarvinSketch), indicating moderate lipophilicity.
- Solubility : Likely low in water (<1 mg/mL); use DMSO or ethanol for stock solutions. Validate experimentally via shake-flask method .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of 1-(2,4-Dichlorophenyl)ethylamine in receptor binding studies?
- Methodology :
- Target Selection : Prioritize receptors with known affinity for chlorinated phenethylamines (e.g., serotonin or dopamine receptors).
- In Vitro Binding Assays : Use radioligand displacement (e.g., H-ketanserin for 5-HT2A) with membrane preparations from transfected HEK293 cells. Include controls for nonspecific binding (e.g., 10 μM spiperone) .
- Data Analysis : Calculate IC50 and Ki values using nonlinear regression (e.g., GraphPad Prism). Compare to structurally related compounds (e.g., fluorophenyl analogs) to assess substituent effects .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Re-evaluate Assay Conditions : Check for false positives due to compound aggregation or solvent interference (e.g., DMSO >1% can alter membrane permeability).
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to 5-HT2A) to identify steric clashes or improper binding poses caused by 2,4-dichloro substitution .
- Synthetic Modifications : Introduce isotopic labels (e.g., H) to track metabolic stability, which may explain discrepancies between in vitro and in vivo activity .
Q. How can the metabolic stability of this compound be assessed in preclinical studies?
- Methodology :
- In Vitro Liver Microsomes : Incubate with human or rat liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) and intrinsic clearance .
- CYP Inhibition Screening : Test against major CYP isoforms (e.g., CYP3A4, 2D6) to identify potential drug-drug interactions .
Q. What experimental approaches are suitable for analyzing byproducts in the synthesis of 1-(2,4-Dichlorophenyl)ethylamine?
- Methodology :
- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate byproducts. Key impurities may include unreacted acetophenone or N-ethyl over-alkylation products.
- Mechanistic Studies : Conduct kinetic experiments to identify rate-limiting steps (e.g., imine formation vs. reduction) using in situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
